molecular formula C11H15N3O4 B12791937 N-Formyl-cis-4-(thymin-1-yl)-D-prolinol CAS No. 121330-18-5

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol

Cat. No.: B12791937
CAS No.: 121330-18-5
M. Wt: 253.25 g/mol
InChI Key: ICRWAWAPFGBVMI-RKDXNWHRSA-N
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Description

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is a synthetic compound that incorporates a thymine base linked to a prolinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol typically involves the following steps:

    Formation of the Thymine Derivative: Thymine is first modified to introduce a reactive group that can link to the prolinol moiety.

    Coupling Reaction: The modified thymine is then coupled with cis-4-(hydroxy)-D-prolinol under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formylation: The final step involves the formylation of the amino group to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, possibly using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the formyl group or other functional groups.

    Substitution: The thymine base or the prolinol moiety can be substituted with other groups to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-formylated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in studies of DNA interactions due to the presence of the thymine base.

    Industry: Could be used in the production of specialized materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol would depend on its specific interactions with molecular targets. The thymine base may interact with nucleic acids, while the prolinol moiety could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Formyl-cis-4-(uracil-1-yl)-D-prolinol: Similar structure but with uracil instead of thymine.

    N-Formyl-cis-4-(cytosin-1-yl)-D-prolinol: Contains cytosine instead of thymine.

    N-Formyl-cis-4-(adenin-1-yl)-D-prolinol: Contains adenine instead of thymine.

Uniqueness

N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is unique due to the presence of the thymine base, which may confer specific binding properties and reactivity compared to other nucleobase-containing compounds.

Properties

CAS No.

121330-18-5

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H15N3O4/c1-7-3-14(11(18)12-10(7)17)8-2-9(5-15)13(4-8)6-16/h3,6,8-9,15H,2,4-5H2,1H3,(H,12,17,18)/t8-,9-/m1/s1

InChI Key

ICRWAWAPFGBVMI-RKDXNWHRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C=O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(N(C2)C=O)CO

Origin of Product

United States

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